5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-25(16-17-5-3-2-4-6-17)22-20(15-23)24-21(30-22)18-7-9-19(10-8-18)31(27,28)26-11-13-29-14-12-26/h2-10H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDABGNNZVZNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Benzyl(Methyl)Amino Group: The benzyl(methyl)amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with a benzyl(methyl)amine under suitable conditions.
Attachment of the Morpholine-4-Sulfonyl Group: The morpholine-4-sulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the oxazole intermediate with a morpholine-4-sulfonyl chloride in the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in medicinal chemistry due to its potential as a pharmacophore for the development of new drugs. It can be used as a starting point for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Research: The compound can be used in biological research to study its effects on various biological systems. This includes its potential as an enzyme inhibitor, receptor ligand, or modulator of biological pathways.
Chemical Biology: The compound can be used as a chemical probe to study the interactions between small molecules and biological macromolecules. This can provide insights into the mechanisms of action of various biological processes.
Industrial Applications: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties. It can also be used as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of specific biological targets. The molecular targets and pathways involved can vary depending on the specific bioactive derivative being studied.
Comparison with Similar Compounds
4-Benzyl-1,3-oxazoles with Sulfonylphenyl Fragments
Compounds such as 2-aryl-4-benzyl-1,3-oxazoles (e.g., those bearing 4-[(4-bromophenyl)sulfonyl]phenyl groups) share structural similarities with the target molecule. Key differences include:
5-Cyano-1,3-oxazoles
The cyano group at position 4 is a critical feature shared with compounds like 5-aryl-2-[para-(4-chlorophenylsulfonyl)phenyl]-4-methyloxazoles. However, the target compound’s cyano group is positioned to form hydrogen bonds (e.g., with residues like PHE177 and GLN413 in 5-LOX), as observed in pyrazolone-thiadiazole hybrids .
Benzimidazole Derivatives
Compounds such as 1-[4-[3-(morpholin-4-yl)propoxy]benzenesulfonyl]-1H-benzimidazoles () share the morpholine-sulfonylphenyl motif. Key distinctions include:
- Core Heterocycle : Benzimidazoles exhibit distinct electronic properties compared to 1,3-oxazoles, influencing binding to targets like proton pumps or kinases .
- Substituent Flexibility: The target compound’s benzyl(methyl)amino group offers greater conformational flexibility than rigid benzimidazole cores .
Pyrazolone-Thiadiazole Hybrids
The pyrazolone-thiadiazole hybrid N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide () shares a cyano group and sulfonamide-related motifs. Differences include:
- Target Selectivity : The pyrazolone-thiadiazole hybrid showed strong 5-LOX inhibition (binding energy = −9.2 kcal/mol) and weak COX-2 binding, suggesting the target compound’s oxazole core may confer different selectivity .
- Hydrogen Bonding: The cyano group in both compounds participates in hydrogen bonding, but the oxazole’s planar structure may limit interactions compared to the thiadiazole’s flexibility .
Morpholine-Sulfonyl Derivatives
Morpholine-containing compounds like (1R)-2-[(cyanomethyl)amino]-1-({[2-(difluoromethoxy)benzyl]sulfonyl}methyl)-2-oxoethyl morpholine-4-carboxylate () highlight the role of morpholine in enhancing solubility and metabolic stability. However, the target compound’s 1,3-oxazole core may offer superior aromatic stacking interactions compared to carboxylate esters .
Biological Activity
5-[Benzyl(methyl)amino]-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure that includes an oxazole ring, a morpholine sulfonyl group, and a carbonitrile moiety. These structural elements contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure
- Molecular Formula : C_{19}H_{22}N_4O_3S
- Molecular Weight : 398.47 g/mol
Antimicrobial Activity
Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. A study focusing on oxazole derivatives found that many compounds demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Salmonella typhi | 0.01 µg/mL |
| 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine | Bacillus subtilis | 0.05 µg/mL |
Anticancer Properties
The compound has also been studied for its potential anticancer effects. Research suggests that derivatives of oxazole can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, the involvement of the compound in inhibiting the growth of cancer cell lines has been reported, showcasing its potential as a chemotherapeutic agent .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzyme inhibitors are crucial for developing treatments for neurodegenerative diseases and managing urinary tract infections .
Table 2: Enzyme Inhibition Studies
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. Molecular docking studies have indicated strong binding affinities to key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of oxazole derivatives exhibited potent activity against Mycobacterium tuberculosis. The most active compounds were noted for their ability to inhibit the enoyl reductase enzyme (InhA), which is essential for mycolic acid biosynthesis .
- Cancer Cell Line Studies : A recent investigation into the anticancer properties of oxazole derivatives showed that certain compounds could effectively induce apoptosis in human breast cancer cell lines by activating caspase pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
